methyl 4-{[(1,3-dioxo-1,3-dihydro-2H-isoindol-2-yl)acetyl]amino}-2-methylquinoline-6-carboxylate
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Overview
Description
Methyl 4-{[(1,3-dioxo-1,3-dihydro-2H-isoindol-2-yl)acetyl]amino}-2-methylquinoline-6-carboxylate is a complex organic compound with potential applications in various scientific fields. This compound features a quinoline core, which is known for its biological activity, and an isoindole moiety, which adds to its chemical versatility.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of methyl 4-{[(1,3-dioxo-1,3-dihydro-2H-isoindol-2-yl)acetyl]amino}-2-methylquinoline-6-carboxylate typically involves multiple steps:
Formation of the Isoindole Moiety: This can be achieved by reacting phthalic anhydride with an appropriate amine under acidic conditions.
Quinoline Core Synthesis: The quinoline core can be synthesized via the Skraup synthesis, which involves the condensation of aniline with glycerol in the presence of sulfuric acid and an oxidizing agent.
Coupling Reaction: The final step involves coupling the isoindole moiety with the quinoline core using a coupling agent like EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) in the presence of a base.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic routes to maximize yield and purity. This could include the use of continuous flow reactors for better control of reaction conditions and the use of high-throughput screening to identify the most efficient catalysts and solvents.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the quinoline core, leading to the formation of quinoline N-oxide derivatives.
Reduction: Reduction reactions can target the carbonyl groups in the isoindole moiety, potentially converting them to hydroxyl groups.
Substitution: The compound can participate in nucleophilic substitution reactions, especially at the ester and amide functionalities.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include m-chloroperbenzoic acid (m-CPBA) and hydrogen peroxide.
Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.
Substitution: Nucleophiles such as amines or thiols can be used in the presence of a base like triethylamine.
Major Products
Oxidation: Quinoline N-oxide derivatives.
Reduction: Hydroxyl derivatives of the isoindole moiety.
Substitution: Various substituted quinoline and isoindole derivatives depending on the nucleophile used.
Scientific Research Applications
Chemistry
In chemistry, this compound can be used as a building block for the synthesis of more complex molecules. Its unique structure allows for various functionalizations, making it a valuable intermediate in organic synthesis.
Biology
In biological research, the compound’s quinoline core is of particular interest due to its potential biological activity. Quinoline derivatives are known for their antimicrobial, antiviral, and anticancer properties.
Medicine
The compound could be explored for its potential therapeutic applications. Quinoline derivatives have been used in the development of antimalarial drugs, and the addition of the isoindole moiety could enhance its pharmacological profile.
Industry
In the industrial sector, this compound could be used in the development of new materials with specific properties, such as fluorescence or conductivity, due to its conjugated system.
Mechanism of Action
The mechanism of action of methyl 4-{[(1,3-dioxo-1,3-dihydro-2H-isoindol-2-yl)acetyl]amino}-2-methylquinoline-6-carboxylate would depend on its specific application. In a biological context, it could interact with various molecular targets, such as enzymes or receptors, through hydrogen bonding, hydrophobic interactions, and π-π stacking. The quinoline core could intercalate with DNA, while the isoindole moiety could enhance binding affinity and specificity.
Comparison with Similar Compounds
Similar Compounds
- Methyl 4-[(1,3-dioxo-1,3-dihydro-2H-isoindol-2-yl)methyl]-1-methyl-1H-pyrazol-5-carboxylate
- Methyl 4-[(1,3-dioxo-1,3-dihydro-2H-isoindol-2-yl)methyl]-1-methyl-1H-pyrazol-3-carboxylate
Uniqueness
The uniqueness of methyl 4-{[(1,3-dioxo-1,3-dihydro-2H-isoindol-2-yl)acetyl]amino}-2-methylquinoline-6-carboxylate lies in its combined quinoline and isoindole structures
Properties
Molecular Formula |
C22H17N3O5 |
---|---|
Molecular Weight |
403.4 g/mol |
IUPAC Name |
methyl 4-[[2-(1,3-dioxoisoindol-2-yl)acetyl]amino]-2-methylquinoline-6-carboxylate |
InChI |
InChI=1S/C22H17N3O5/c1-12-9-18(16-10-13(22(29)30-2)7-8-17(16)23-12)24-19(26)11-25-20(27)14-5-3-4-6-15(14)21(25)28/h3-10H,11H2,1-2H3,(H,23,24,26) |
InChI Key |
UMYNMWZNLJDURW-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC(=C2C=C(C=CC2=N1)C(=O)OC)NC(=O)CN3C(=O)C4=CC=CC=C4C3=O |
Origin of Product |
United States |
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